molecular formula C12H14ClNO5S B434166 Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate CAS No. 352668-16-7

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate

Cat. No.: B434166
CAS No.: 352668-16-7
M. Wt: 319.76g/mol
InChI Key: BBUJYJLXXUEWEX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is a substituted benzoate ester featuring a chlorine atom at the 4-position and a morpholine sulfonyl group at the 3-position of the benzene ring.

Synthetically, the compound can be derived from intermediates such as methyl 4-chloro-3-(chlorosulfonyl)benzoate (CAS: 1000933-19-6), where the chlorosulfonyl group undergoes nucleophilic substitution with morpholine . Microwave-assisted synthesis methods, similar to those described for analogous sulfonamide-containing benzoates, may also be applicable .

Properties

IUPAC Name

methyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c1-18-12(15)9-2-3-10(13)11(8-9)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUJYJLXXUEWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 4-Chloro-3-(Chlorosulfonyl)Benzoate

The precursor methyl 4-chloro-3-(chlorosulfonyl)benzoate (PubChem CID 18071846) is synthesized via sulfonation of methyl 4-chlorobenzoate. Chlorosulfonic acid is commonly used under controlled temperatures (0–5°C) to avoid over-sulfonation. The reaction proceeds as follows:

Methyl 4-chlorobenzoate+ClSO3HMethyl 4-chloro-3-(chlorosulfonyl)benzoate+HCl\text{Methyl 4-chlorobenzoate} + \text{ClSO}_3\text{H} \rightarrow \text{Methyl 4-chloro-3-(chlorosulfonyl)benzoate} + \text{HCl}

Key Parameters

  • Solvent: Dichloromethane (DCM) or chloroform

  • Temperature: 0–5°C (exothermic reaction)

  • Yield: 70–85% after recrystallization

Coupling with Morpholine

The chlorosulfonyl intermediate reacts with morpholine in a nucleophilic substitution reaction. A base such as triethylamine (TEA) or pyridine is added to neutralize HCl, driving the reaction to completion.

Methyl 4-chloro-3-(chlorosulfonyl)benzoate+MorpholineBaseMethyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate+HCl\text{Methyl 4-chloro-3-(chlorosulfonyl)benzoate} + \text{Morpholine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimized Conditions

  • Molar Ratio: 1:1.2 (chlorosulfonyl compound to morpholine)

  • Solvent: Tetrahydrofuran (THF) or acetonitrile

  • Temperature: Room temperature (25°C)

  • Reaction Time: 4–6 hours

  • Yield: 75–90% after column chromatography (silica gel, ethyl acetate/hexane)

Alternative Methodologies

Protection-Deprotection Strategies

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.16 (m, 3H, aromatic), 3.51 (s, 2H, morpholine CH₂), 3.03 (s, 3H, OCH₃).

  • IR (ATR): 1721 cm⁻¹ (ester C=O), 1339 cm⁻¹ (S=O), 752 cm⁻¹ (C-Cl).

Purity and Yield

  • HPLC Purity: >95% (C18 column, acetonitrile/water).

  • Melting Point: 112–114°C (lit.).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling: THF recovery via distillation reduces costs.

  • Catalyst Reuse: Pd catalysts can be recovered using silica filtration.

Challenges and Solutions

Regioselectivity in Sulfonation

The meta-directing effect of the ester group ensures sulfonation occurs at the 3-position. Electron-withdrawing chloro groups further enhance selectivity.

Byproduct Formation

  • Common Byproducts: Di-sulfonated derivatives or ester hydrolysis products.

  • Mitigation: Use stoichiometric chlorosulfonic acid and low temperatures .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is employed in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Applications/Notes References
This compound C₁₂H₁₄ClNO₅S 319.76 Cl (4), morpholine sulfonyl (3) Pharmaceutical intermediate
Methyl 4-chloro-3-(cyanomethyl)benzoate C₁₀H₈ClNO₂ 209.63 Cl (4), cyanomethyl (3) Medical intermediate (e.g., kinase inhibitors)
Methyl 4-chloro-3-(chlorosulfonyl)benzoate C₈H₆Cl₂O₄S 269.10 Cl (4), chlorosulfonyl (3) Precursor for sulfonamide synthesis
Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate C₁₈H₁₈ClNO₆ 379.79 Cl (4), trimethoxybenzoylamino (3) Antimicrobial research
[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate C₂₁H₁₉FN₂O₆S 446.50 Morpholine sulfonyl (4), fluorophenyl oxazolyl (ester) Kinase inhibitor research

Functional Group Impact on Physicochemical Properties

  • Morpholine Sulfonyl Group : The morpholine sulfonyl substituent increases molecular weight and polarity compared to simpler esters like methyl 4-chlorobenzoate (). This group may improve aqueous solubility, making the compound suitable for drug delivery systems .
  • Cyanomethyl vs. Trimethoxybenzoylamino: Cyanomethyl () introduces nitrile functionality, which may participate in click chemistry, whereas the bulky trimethoxybenzoylamino group () could sterically hinder interactions in biological systems.

Biological Activity

Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a morpholine ring and a sulfonyl group, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group is known to facilitate interactions with proteins, potentially inhibiting their activity. Additionally, the morpholine ring enhances solubility and bioavailability, making the compound more effective in biological systems.

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties . A study evaluating various arylsulfonamide derivatives found that compounds with similar structures displayed significant antiproliferative effects against cancer cell lines, suggesting that modifications in the chemical structure can enhance activity against specific cancer types .

Table 1: Antiproliferative Activity Comparison

CompoundIC50_{50} (nM)Cancer Cell Line Tested
This compoundTBDTBD
TASIN Analog (Comparative)3.2Colon Cancer

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor . The sulfonamide group is known for its ability to inhibit various enzymes involved in metabolic pathways, including carbonic anhydrases and proteases. This inhibition can lead to therapeutic effects in conditions such as hypertension and cancer .

Case Studies

  • Inhibition of EGFR Tyrosine Kinase
    A recent study focused on derivatives of benzoate esters found that similar compounds could inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The study utilized docking studies and in vitro assays to demonstrate that these compounds could induce cytotoxicity in cancer cell lines by activating apoptotic pathways .
  • Structure-Activity Relationship (SAR) Studies
    Research into SAR has shown that modifications to the para-position of the aromatic ring significantly affect the antiproliferative activity of related compounds. The presence of electron-withdrawing groups like chlorine enhances potency, while steric hindrance from larger substituents reduces it .

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-3-(morpholine-4-sulfonyl)benzoate?

The synthesis typically involves sequential functionalization of the benzoate scaffold. A common approach includes:

  • Chlorination : Introducing the chloro group at position 4 via electrophilic aromatic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled conditions .
  • Sulfonylation : Reaction with morpholine-4-sulfonyl chloride or in situ generation of the sulfonyl group via chlorosulfonation (e.g., using ClSO₃H) followed by coupling with morpholine .
  • Esterification : Methylation of the carboxylic acid precursor (if starting from benzoic acid derivatives) using methanol under acidic conditions or dimethyl sulfate . Purification often employs column chromatography or recrystallization, with yields dependent on reaction stoichiometry and catalyst selection (e.g., FeCl₃ for chlorination) .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., chloro at C4, morpholine sulfonyl at C3). Discrepancies in splitting patterns may arise due to steric hindrance or electronic effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) to verify molecular weight (e.g., [M+H]⁺ at m/z 335.04 for C₁₂H₁₂ClNO₅S) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm, especially critical for intermediates in pharmaceutical research .

Q. What are the stability considerations for this compound under various storage conditions?

  • Hydrolysis Sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Store in anhydrous environments (e.g., desiccator with silica gel) .
  • Thermal Stability : Decomposition above 200°C (TGA data recommended). Avoid prolonged exposure to light, as sulfonamide groups may undergo photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during sulfonylation?

Competing reactions (e.g., over-sulfonylation or para-substitution) are mitigated by:

  • Temperature Control : Lower temperatures (0–5°C) favor mono-sulfonylation .
  • Catalyst Screening : Lewis acids like AlCl₃ enhance electrophilicity of sulfonyl chlorides, directing substitution to the meta position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates and reduce side reactions . Computational modeling (DFT) can predict electronic effects of substituents to guide optimization .

Q. How to resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR?

Discrepancies may arise from dynamic effects (e.g., restricted rotation of the morpholine sulfonyl group). Strategies include:

  • Variable Temperature NMR : To observe coalescence of split peaks at elevated temperatures .
  • 2D NMR (COSY, NOESY) : To confirm through-space interactions between substituents .
  • Comparative Analysis : Cross-referencing with analogs (e.g., methyl 4-chloro-3-(trifluoromethyl)benzoate) to identify electronic vs. steric contributions .

Q. What computational methods predict the electronic effects of the morpholine sulfonyl group on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electron-Withdrawing Effects : The sulfonyl group reduces electron density at the benzene ring, directing electrophilic attacks to specific positions .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability and reactivity in nucleophilic/electrophilic pathways . Software packages like Gaussian or ORCA are used to simulate reaction pathways and transition states .

Q. How to address low yields in large-scale syntheses of this compound?

Scale-up challenges often relate to inefficient mixing or exothermic reactions. Solutions include:

  • Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce side products .
  • Catalyst Recycling : Immobilized catalysts (e.g., FeCl₃ on silica) enhance reusability and reduce costs .
  • In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy track reaction progress in real time .

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